molecular formula C9H15IO B13222971 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane

7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane

Cat. No.: B13222971
M. Wt: 266.12 g/mol
InChI Key: NYTUEMMYODHPQT-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by a bicyclic structure where two rings (one oxolane and one cyclohexane) share a single carbon atom. The iodomethyl group at position 7 and the methyl group at position 2 contribute to its unique reactivity and steric profile.

Properties

Molecular Formula

C9H15IO

Molecular Weight

266.12 g/mol

IUPAC Name

7-(iodomethyl)-2-methyl-6-oxaspiro[3.4]octane

InChI

InChI=1S/C9H15IO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3

InChI Key

NYTUEMMYODHPQT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(OC2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the spirocyclic structure.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.

Scientific Research Applications

7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is not well-documented. its reactivity is primarily due to the presence of the iodomethyl group, which can participate in various chemical reactions. The spirocyclic structure also contributes to its unique chemical properties.

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

Spirocyclic compounds often differ in heteroatom composition, which profoundly impacts their electronic properties and applications.

Compound Name Molecular Formula Heteroatoms Key Features Reference
7-(Iodomethyl)-6-oxaspiro[3.4]octane C₈H₁₃IO 1 O Iodomethyl group; spiro[3.4] framework
6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane C₇H₁₁IO₂ 2 O Two oxygen atoms; increased polarity
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate C₁₀H₁₄O₃S 1 O, 1 S Sulfur atom; ester functionality
5-Oxaspiro[3.4]octan-7-amine C₇H₁₃NO 1 O, 1 N Amine group; hydrogen bonding capacity

Key Observations :

  • Oxygen vs.
  • Multiple Heteroatoms : Compounds like 2,5-dioxaspiro[3.4]octane exhibit higher polarity, influencing solubility and pharmacokinetics .

Key Observations :

  • Azaspiro Derivatives : Nitrogen-containing spirocycles (e.g., 6-azaspiro[3.4]octane ) exhibit basicity and are leveraged in kinase inhibitors .
  • Steric Effects : Bulky groups like tert-butyl esters improve stability during synthetic steps .

Physicochemical and Pharmacological Properties

Functional groups and ring strain influence physicochemical behavior.

Property 7-(Iodomethyl)-6-oxaspiro[3.4]octane 6-Azaspiro[3.4]octane Derivatives 2,5-Dioxaspiro[3.4]octane
LogP (Predicted) ~2.5 (moderately lipophilic) ~1.2 (hydrophilic due to N) ~0.8 (highly polar)
Solubility Low in water; soluble in organic solvents High in aqueous acidic media Moderate in polar solvents
Biological Activity Alkylating agent EGFR inhibition (IC₅₀ < 100 nM) Limited data

Key Observations :

  • Lipophilicity : Iodine and methyl groups increase LogP, favoring membrane permeability .
  • Solubility : Azaspiro compounds with hydrochloride salts show enhanced aqueous solubility, critical for drug formulation .

Biological Activity

7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by its unique structural features, including an iodomethyl group and a six-membered oxygen-containing ring. This compound has garnered interest in biochemical research due to its potential applications in drug development and its role as a molecular probe for investigating biological processes.

Structural Characteristics

The molecular formula of this compound is C₈H₁₀I O, and it has a CAS number of 2060063-18-3. The presence of the iodomethyl group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.

The biological activity of this compound primarily arises from its interactions with specific molecular targets, such as enzymes and receptors. The iodomethyl group can engage in radical reactions, forming reactive intermediates that interact with biological molecules, thereby modulating various biochemical pathways .

Key Mechanisms:

  • Enzyme Interaction : The compound acts as a probe in biochemical studies, facilitating the investigation of enzyme mechanisms and interactions.
  • Radical Formation : The iodomethyl group enables the generation of radicals that can influence cellular processes.

Biological Activity

Research indicates that this compound exhibits significant potential for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications.
  • Anticancer Potential : Similar spirocyclic compounds have shown promising anticancer activities, suggesting that this compound may also exhibit such properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
6-Oxaspiro[3.4]octaneLacks halogen substituentsLimited reactivity
7-(Bromomethyl)-6-oxaspiro[3.4]octaneContains bromine instead of iodineDifferent reactivity profile
7-(Chloromethyl)-6-oxaspiro[3.4]octaneContains chlorineLess reactive than iodomethyl derivative

The presence of the iodomethyl group in this compound provides distinct chemical reactivity compared to its brominated and chlorinated counterparts, enhancing its potential applications in organic synthesis and biological research .

Case Studies and Research Findings

Several studies have explored the biological activity of similar spirocyclic compounds, providing insights into their mechanisms and potential therapeutic applications:

  • Enzyme Mechanisms : Research demonstrated that compounds with spirocyclic structures can enhance target selectivity while reducing off-mechanism cytotoxicity in human cell cultures, indicating their utility in drug design .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds revealed significant efficacy against various pathogens, suggesting that this compound may exhibit similar effects .

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